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Compound of Interest

Compound Name: Brazilane

Cat. No.: B1254921

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of brazilin, a

natural red pigment isolated from the heartwood of Caesalpinia sappan L. The document

details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible

(UV-Vis) spectral data. Furthermore, it outlines standardized experimental protocols for

acquiring these spectra, offering a valuable resource for researchers in natural product

chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR spectra of brazilin provide detailed information about its

carbon-hydrogen framework.

¹H NMR Spectral Data of Brazilin
The proton NMR spectrum of brazilin shows characteristic signals for its aromatic and aliphatic

protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a

standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 6.78 d 8.4

H-2 6.62 d 2.4

H-4 6.45 dd 8.4, 2.4

H-8 6.72 s

H-11 6.65 s

H-6α 3.98 d 11.4

H-6β 3.69 d 11.4

H-7α 2.99 d 15.6

H-7β 2.84 d 15.6

10-OH 8.98 s

3-OH 9.15 s

9-OH 9.25 s

¹³C NMR Spectral Data of Brazilin.[1][2][3]
The carbon-13 NMR spectrum provides information on the different carbon environments within

the brazilin molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 113.8

C-2 110.9

C-3 157.3

C-4 107.9

C-4a 155.8

C-6 70.1

C-6a 49.0

C-7 41.5

C-7a 132.8

C-8 103.2

C-9 154.1

C-10 144.6

C-11 111.4

C-11a 137.9

C-11b 76.8

Experimental Protocol for NMR Spectroscopy
The following outlines a general procedure for obtaining NMR spectra of natural products like

brazilin.[1]

Sample Preparation: A pure sample of brazilin (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of

solvent is crucial to avoid interfering signals.

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous

magnetic field. Key parameters such as the pulse sequence, acquisition time, relaxation

delay, and number of scans are set. For ¹³C NMR, a longer acquisition time and a greater
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number of scans are generally required due to the lower natural abundance of the ¹³C

isotope.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For more detailed structural

analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be

performed to establish proton-proton and proton-carbon correlations.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectral Data of Brazilin
The IR spectrum of brazilin shows characteristic absorption bands corresponding to its

hydroxyl, aromatic, and other functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3079 O-H stretching (phenolic) Broad

2917 C-H stretching (aliphatic) Medium

2849 C-H stretching (aliphatic) Medium

1629 C=C stretching (aromatic) Strong

1593 C=C stretching (aromatic) Strong

1503 C=C stretching (aromatic) Medium

1431 C-H bending Medium

1368 O-H bending Strong

1318 C-O stretching Strong

1229 C-O stretching Broad

854 C-H out-of-plane bending Strong

Data sourced from a study on brazilein, the oxidized form of brazilin, which shows similar

fundamental vibrations.[2]

Experimental Protocol for IR Spectroscopy
A common method for preparing solid samples like brazilin for IR analysis is the KBr pellet

technique.[3][4]

Sample Preparation: A small amount of finely ground brazilin (1-2 mg) is mixed with

anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region.

The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

empty sample compartment is recorded.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and

the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The characteristic absorption bands

are then identified and assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with conjugated systems.

UV-Vis Spectral Data of Brazilin
The UV-Vis spectrum of brazilin exhibits absorption maxima (λ_max) that are characteristic of

its chromophoric structure. The solvent can influence the position of these maxima.

Solvent λ_max (nm)

DMSO 446, 541

Aqueous Solution 276, 446, 541

Note: Some sources report the UV-Vis data for brazilein, the colored, oxidized form of brazilin,

as brazilin itself is often readily oxidized.[5]

Experimental Protocol for UV-Vis Spectroscopy
The following is a general procedure for obtaining a UV-Vis spectrum of a compound in

solution.[6][7][8]

Sample Preparation: A dilute solution of brazilin is prepared in a suitable UV-transparent

solvent (e.g., ethanol, methanol, water, or DMSO). The concentration is adjusted to ensure

that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to

1.0).

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The

appropriate wavelength range is selected. A baseline is recorded using a cuvette filled with

the pure solvent.
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Data Acquisition: The sample solution is placed in a quartz cuvette, which is then inserted

into the sample holder of the spectrophotometer. The absorbance spectrum is recorded over

the selected wavelength range.

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the

spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is

directly proportional to the concentration of the analyte, allowing for quantitative analysis if a

calibration curve is prepared.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like brazilin.
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Caption: General workflow for the spectroscopic analysis of brazilin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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